N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13-2-4-15(5-3-13)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-14-6-8-21-9-7-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFPWLFBAEWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the thieno[3,4-c]pyrazole family, which is known for diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of thieno[3,4-c]pyrazole derivatives followed by oxalamide formation. The structure can be characterized using various spectroscopic techniques such as IR and NMR.
Antioxidant Activity
Research has demonstrated that thieno[3,4-c]pyrazole compounds exhibit significant antioxidant properties . A study highlighted their effectiveness in protecting red blood cells from oxidative stress induced by toxic substances like 4-nonylphenol in Clarias gariepinus (African catfish). The erythrocyte alterations were used as biological indicators to assess the protective effects of these compounds. For instance, the percentage of altered erythrocytes was significantly lower in groups treated with thieno[3,4-c]pyrazole derivatives compared to control groups exposed solely to toxins:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
| Thieno Compound (7e) | 28.3 ± 2.04 |
| Thieno Compound (7f) | 3.7 ± 0.37 |
| Thieno Compound (8) | 29.1 ± 3.05 |
This data indicates that certain derivatives can mitigate oxidative damage effectively.
Antimicrobial and Anticancer Properties
Thieno[3,4-c]pyrazole compounds have also been reported to possess antimicrobial and anticancer activities. In vitro studies have shown that these compounds inhibit various bacterial strains and exhibit cytotoxic effects against cancer cell lines. For example, derivatives have been tested against human cancer cell lines with promising results in terms of cell viability reduction.
Case Studies
- Antioxidant Effects in Fish : A study conducted on Clarias gariepinus demonstrated that thieno[3,4-c]pyrazole compounds significantly reduced oxidative stress markers in erythrocytes when exposed to environmental toxins.
- Cytotoxicity Against Cancer Cells : Another study evaluated the anticancer potential of these compounds against several human cancer cell lines, reporting a dose-dependent decrease in cell viability.
Comparison with Similar Compounds
Substituent Effects on Polarity and Solubility
- Benzo[d][1,3]dioxol-5-ylmethyl () : The methylenedioxy ring introduces additional oxygen atoms, raising molecular weight (468.5 vs. 439.5) and polarity, which may reduce membrane permeability.
- 2-Hydroxyethyl () : The hydroxyl group in this analog (vs. pyridin-4-ylmethyl) significantly lowers molecular weight (364.4) and increases hydrophilicity, favoring solubility but possibly limiting blood-brain barrier penetration.
Aromatic Interactions and Binding Potential
- Pyridin-4-ylmethyl (Target & ) : The pyridine nitrogen enables hydrogen bonding and π-stacking, critical for interactions with biological targets like kinases. This group is retained in the target compound and , suggesting shared binding mechanisms.
Research Findings and Inferences
Stability and Metabolic Considerations
- Sulfone Group : The 5,5-dioxido moiety in all compounds enhances metabolic stability by resisting oxidative degradation, a common issue with thiophene derivatives .
- Methoxy vs. Methyl : The 4-methoxyphenyl analog () may undergo O-demethylation metabolism, whereas the p-tolyl group (target compound) is more metabolically inert, favoring longer half-life.
Hypothetical Pharmacological Profiles
While direct bioactivity data are absent, structural analogs suggest:
- Target Compound : Balanced hydrophobicity (p-tolyl) and polarity (sulfone, pyridine) likely optimize blood solubility and tissue penetration.
- CAS 899989-38-9 () : The methoxy group could enhance binding to polar active sites but may increase off-target interactions due to higher electron density.
- CAS 899750-99-3 () : The benzo[d][1,3]dioxole group may confer selectivity for enzymes with aromatic pockets (e.g., cytochrome P450 isoforms) but risks metabolic cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
